Superior Potency on mTOR Compared to the Prototypical Dual PI3K/mTOR Inhibitor BEZ235
CAY10626 (CAS 1202884-94-3) demonstrates a >30-fold higher potency against mTOR compared to the well-established dual PI3K/mTOR inhibitor BEZ235 (Dactolisib). In head-to-head comparison of reported biochemical assay data, CAY10626 inhibits mTOR with an IC50 of 0.6 nM, while BEZ235 exhibits an IC50 of 20.7 nM against the mTOR kinase domain [1]. Both compounds show similar, sub-nanomolar potency against PI3Kα. This differential potency at the mTOR target site is a key differentiator for studies where robust mTOR blockade is required.
| Evidence Dimension | Inhibitory Potency (IC50) against mTOR kinase |
|---|---|
| Target Compound Data | IC50 = 0.6 nM |
| Comparator Or Baseline | BEZ235 (Dactolisib), IC50 = 20.7 nM |
| Quantified Difference | Approximately 34.5-fold more potent against mTOR |
| Conditions | Biochemical kinase inhibition assay (cell-free) |
Why This Matters
This significantly greater mTOR potency makes CAY10626 a more suitable tool for achieving complete mTOR inhibition at lower concentrations, reducing potential off-target effects associated with higher doses of less potent comparators.
- [1] Maira SM, et al. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Mol Cancer Ther. 2008 Jul;7(7):1851-63. View Source
